N-(2-chloro-6-fluorobenzyl)-N-pentylamine

Description

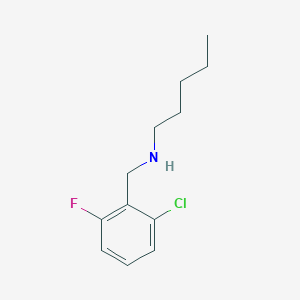

N-(2-Chloro-6-fluorobenzyl)-N-pentylamine is a secondary amine featuring a 2-chloro-6-fluorobenzyl group and a linear pentyl chain. The compound’s structure combines halogenated aromatic properties with alkylamine functionality, making it relevant in medicinal chemistry and agrochemical research. Its synthesis typically involves nucleophilic substitution or reductive amination between 2-chloro-6-fluorobenzyl halides and pentylamine derivatives.

Properties

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClFN/c1-2-3-4-8-15-9-10-11(13)6-5-7-12(10)14/h5-7,15H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFNAQKIZCDMLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCC1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-6-fluorobenzyl)-N-pentylamine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with pentylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzyl chloride. The general reaction scheme is as follows:

2-chloro-6-fluorobenzyl chloride+pentylamine→this compound+HCl

The reaction is usually conducted in a solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-6-fluorobenzyl)-N-pentylamine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form Schiff bases.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzylamines, while oxidation and reduction reactions can produce imines or secondary amines, respectively.

Scientific Research Applications

N-(2-chloro-6-fluorobenzyl)-N-pentylamine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chloro-6-fluorobenzyl)-N-pentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The presence of chlorine and fluorine atoms on the benzyl group can enhance its binding properties and influence its overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Amine Group

(a) N-(2-Chloro-6-fluorobenzyl)-N-methylamine (SC-30225)

- Structure : Replaces pentyl with a methyl group.

- Key Differences : Reduced lipophilicity (shorter alkyl chain) and lower molecular weight (C9H10ClFN vs. C12H16ClFN).

- Applications : Often used as a building block in drug discovery for probing steric effects .

(b) N-(2-Chloro-6-fluorobenzyl)-N-ethyl-α,α,α-trifluoro-2,6-dinitro-p-toluidine (Flumetralin)

- Structure : Ethyl group with additional nitro and trifluoromethyl substituents.

- Key Differences : Higher molecular weight (C15H10ClF4N3O4) and enhanced electron-withdrawing effects due to nitro groups.

- Applications : Commercial plant growth regulator (125g/L emulsifiable concentrate) .

(c) N-(2-Chloro-6-fluorobenzyl)propan-2-amine (BD288562)

- Structure : Branched isopropyl group instead of linear pentyl.

- Key Differences : Steric hindrance from branching may reduce enzymatic degradation compared to linear chains. Molecular weight: C10H13ClFN (vs. C12H16ClFN for pentyl derivative) .

(d) N-(2-Chloro-6-fluorobenzyl)-N-cyclopropylamine hydrochloride

- Structure : Cyclopropyl ring replaces pentyl.

- Key Differences: Increased ring strain and conformational rigidity. Molecular weight: C10H11Cl2FN2 (hydrochloride salt). Potential for improved metabolic stability .

Functional Group Additions

(a) N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide (Z995908944)

- Structure : Incorporates a triazole-carboxamide moiety.

- Key Differences : Enhanced hydrogen-bonding capacity and higher molecular weight (C17H15ClFN4O).

- Applications : Synthesized via coupling reactions; 50% yield reported. Used in cystic fibrosis transmembrane conductance regulator (CFTR) modulator research .

(b) N-(2-Chloro-6-fluorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine

- Structure : Imidazole-functionalized propyl chain.

- Key Differences : Introduces a basic heterocycle, altering solubility and bioavailability. Priced at $320/g (1g scale) .

Biological Activity

N-(2-chloro-6-fluorobenzyl)-N-pentylamine is a compound of interest in both synthetic organic chemistry and biological research. Its unique structure, featuring a chlorinated and fluorinated benzyl group attached to a pentylamine chain, suggests potential pharmacological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with pentylamine under anhydrous conditions, often using solvents like dichloromethane or toluene. The reaction proceeds as follows:

This method allows for the efficient production of the compound, which can be further utilized in various biological assays and studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine enhances its binding properties, which may lead to significant pharmacological effects. The compound can act as either an inhibitor or an activator depending on the target and context of interaction.

Binding Affinity and Interactions

Research indicates that halogenated compounds often exhibit enhanced binding affinities due to their ability to participate in various non-covalent interactions (e.g., hydrogen bonding, van der Waals forces). This characteristic is crucial in drug design, where optimizing binding affinity can lead to improved therapeutic efficacy.

Biological Applications

This compound has several applications in biological research:

- Enzyme Inhibition Studies : Its structural similarity to biologically active amines allows for investigations into enzyme inhibition mechanisms.

- Receptor Binding Studies : The compound's potential as a ligand for various receptors makes it a candidate for studying receptor-ligand interactions.

- Pharmacological Research : Due to its unique structure, it serves as a building block for synthesizing more complex organic molecules with potential therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 2-Chloro-6-fluorobenzyl chloride | Cl-C6H4-F | Used as a precursor in synthesis |

| 2-Chloro-6-fluorobenzyl alcohol | Cl-C6H4-F-OH | Exhibits different reactivity due to hydroxyl group |

| N-(2-chloro-6-fluorobenzyl) amine | Cl-C6H4-F-NH2 | Similar amine structure but lacks pentyl substitution |

This table illustrates how the presence of different functional groups influences the biological activity and chemical reactivity of these compounds.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. Results indicated that the compound significantly inhibited enzyme activity at certain concentrations, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

-

Receptor Binding Affinity :

- Research assessing the binding affinity of this compound to various receptors demonstrated that it binds effectively to certain neurotransmitter receptors, which could have implications for neurological drug development.

-

Toxicology Assessments :

- Toxicological studies revealed that while the compound exhibits promising biological activity, it also requires careful evaluation regarding its safety profile. Long-term exposure studies indicated potential cytotoxic effects at elevated concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.